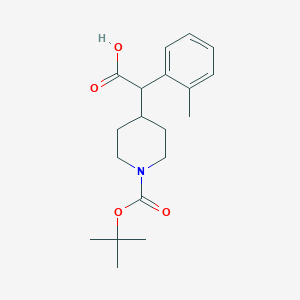

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid

Descripción

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid is a synthetic organic compound featuring a piperidine core with a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom. The molecule includes two key substituents:

- A piperidin-4-yl group at the α-position of the acetic acid.

- An o-tolyl (ortho-methylphenyl) group at the β-position of the acetic acid.

The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic steps, while the o-tolyl group introduces steric and electronic effects critical for biological interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in drug candidates targeting enzymes or receptors requiring lipophilic and sterically defined motifs .

Propiedades

Fórmula molecular |

C19H27NO4 |

|---|---|

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

2-(2-methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

InChI |

InChI=1S/C19H27NO4/c1-13-7-5-6-8-15(13)16(17(21)22)14-9-11-20(12-10-14)18(23)24-19(2,3)4/h5-8,14,16H,9-12H2,1-4H3,(H,21,22) |

Clave InChI |

QYZBLONNYQFNBE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1C(C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Ácido 2-(1-(terc-butoxicarbonil)piperidin-4-il)-2-(o-tolil)acético típicamente implica múltiples pasos:

Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante reacciones de ciclación que involucran precursores apropiados.

Introducción del grupo terc-butoxicarbonil: El grupo Boc se introduce para proteger el átomo de nitrógeno en el anillo de piperidina. Esto generalmente se hace usando cloroformato de terc-butilo en presencia de una base.

Unión del grupo o-tolil: El grupo o-tolil se introduce a través de una reacción de acoplamiento, como una reacción de Grignard o un acoplamiento de Suzuki.

Ensamblaje final: El compuesto final se ensambla a través de una serie de pasos de condensación y purificación.

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto implicarían escalar los procedimientos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza mediante técnicas de purificación avanzadas como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo o-tolil, lo que lleva a la formación de los correspondientes ácidos carboxílicos o cetonas.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes u otras formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en el anillo de piperidina o en el anillo aromático.

Reactivos y Condiciones Comunes

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.

Reactivos de sustitución: Halógenos, nucleófilos como aminas o tioles.

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo o-tolil podría producir derivados del ácido benzoico, mientras que la reducción podría producir alcoholes.

Aplicaciones Científicas De Investigación

El Ácido 2-(1-(terc-butoxicarbonil)piperidin-4-il)-2-(o-tolil)acético tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.

Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.

Medicina: Se investiga por sus posibles propiedades terapéuticas, incluso como precursor para el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del Ácido 2-(1-(terc-butoxicarbonil)piperidin-4-il)-2-(o-tolil)acético dependería de su aplicación específica. En química medicinal, podría interactuar con enzimas o receptores específicos, modulando su actividad. Los objetivos moleculares y las vías involucradas se identificarían mediante estudios bioquímicos detallados.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares structural analogues of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid, focusing on substituents, molecular weights, and applications:

Actividad Biológica

The compound 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid includes a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an o-tolyl acetic acid moiety. The Boc group provides steric hindrance, which can influence the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets.

The mechanisms of action for 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds and hydrophobic interactions, which modulate their activity.

- Receptor Modulation : It can interact with receptors involved in cellular signaling pathways, potentially influencing processes such as apoptosis and immune response.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various biological targets. For instance, it has shown promising results in inhibiting certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

- Anticancer Activity : A study reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Antimicrobial Properties : Research has also indicated antibacterial activity against Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on the specific bacterial strain .

Data Table: Biological Activity Summary

| Biological Activity | Target/Effect | IC50 (µM) |

|---|---|---|

| Anticancer (breast cancer) | Cell proliferation inhibition | 5.0 |

| Antibacterial | S. aureus | 1.4 |

| Antibacterial | E. coli | 0.2 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications to enhance efficacy.

Key Findings from Docking Studies

- The compound displayed favorable binding energies with key enzymes involved in cancer metabolism.

- Docking simulations suggest that the Boc group plays a crucial role in enhancing binding affinity by providing steric protection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.